Ethyl 3-amino-3-thioxopropanoate

Description

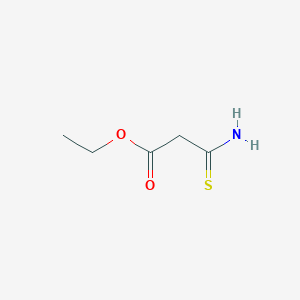

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-amino-3-sulfanylidenepropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-2-8-5(7)3-4(6)9/h2-3H2,1H3,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHOWDPRDYMIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377965 | |

| Record name | ethyl 3-amino-3-thioxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13621-50-6 | |

| Record name | ethyl 3-amino-3-thioxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-amino-3-sulfanylidenepropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Properties of Ethyl 3-amino-3-thioxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of Ethyl 3-amino-3-thioxopropanoate, a valuable building block in organic synthesis. The information is curated for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound, also known as ethyl 2-carbamothioylacetate, is a fine chemical intermediate with the molecular formula C₅H₉NO₂S. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 147.20 g/mol | PubChem |

| CAS Number | 13621-50-6 | PubChem |

| Physical Form | Pale-yellow to Yellow Solid or liquid | Sigma-Aldrich |

| Storage Temperature | Refrigerator | Sigma-Aldrich |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The primary synthetic route to this compound is through the reaction of ethyl cyanoacetate with a source of sulfur, typically hydrogen sulfide, in the presence of a suitable base or acid catalyst. A common and effective method is a variation of the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol, followed by reaction with hydrogen sulfide to yield the thioamide.

Experimental Workflow: Pinner-type Reaction for Thioamide Synthesis

The following diagram illustrates the general workflow for the synthesis of a thioamide from a nitrile, which is applicable to the preparation of this compound.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

A detailed experimental protocol for the synthesis of this compound via the Pinner reaction is provided below. This procedure is based on established methods for the synthesis of thioamides from nitriles.

Materials:

-

Ethyl cyanoacetate

-

Anhydrous ethanol

-

Dry hydrogen chloride (gas)

-

Hydrogen sulfide (gas)

-

Anhydrous diethyl ether

-

Ice-salt bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A solution of ethyl cyanoacetate in anhydrous ethanol is prepared in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube. The flask is cooled in an ice-salt bath.

-

Acidification: Dry hydrogen chloride gas is bubbled through the cooled solution to saturation. This step is crucial for the formation of the intermediate Pinner salt. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate.[1][2]

-

Thiolysis: Subsequently, a steady stream of hydrogen sulfide gas is passed through the reaction mixture while maintaining the low temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the reaction mixture is poured into a beaker containing crushed ice and stirred. The precipitated crude product is collected by filtration.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Note: This is a generalized procedure. Specific reaction times, temperatures, and molar ratios of reactants should be optimized for the best yield and purity.

Logical Relationships in the Pinner Reaction

The following diagram outlines the key logical relationships and transformations occurring during the Pinner reaction for the synthesis of this compound.

Caption: Key steps and intermediates in the Pinner reaction synthesis.

References

An In-depth Technical Guide to Ethyl 3-amino-3-thioxopropanoate

CAS Number: 13621-50-6

This technical guide provides a comprehensive overview of Ethyl 3-amino-3-thioxopropanoate, a versatile bifunctional molecule with applications in organic synthesis, particularly as a precursor for heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Data

This compound is a pale-yellow to yellow solid or liquid.[1] The following tables summarize its key chemical and physical properties.

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 13621-50-6 | [2][3][4][5][6][7] |

| Molecular Formula | C₅H₉NO₂S | [2][3][5][6][7] |

| Molecular Weight | 147.20 g/mol | [2][5] |

| IUPAC Name | ethyl 3-amino-3-sulfanylidenepropanoate | [5] |

| Synonyms | THIOCARBAMOYL ACETIC ACID ETHYL ESTER, Ethyl thiocarbamoylacetate, (Ethoxycarbonyl)thioacetamide | [2][3][6] |

| Physical Form | Pale-yellow to Yellow Solid or liquid | [1] |

| Purity | ≥90-97% (as commercially available) | [1][2] |

| Storage Conditions | 4°C, protect from light or Refrigerator | [1][2] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source(s) |

| pKa (Predicted) | 12.71 ± 0.29 | [3][6] |

| Topological Polar Surface Area (TPSA) | 84.4 Ų | [3][5] |

| LogP (Predicted) | 0.2257 | [2][3] |

| Hydrogen Bond Acceptors | 3 | [2][3] |

| Hydrogen Bond Donors | 1 | [2][3] |

| Rotatable Bonds | 3 | [2][3] |

Safety and Handling Information

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken during handling and storage.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Signal Word | - | Warning | [1] |

| Hazard Statements | H302 | Harmful if swallowed. | [1] |

| H315 | Causes skin irritation. | [1] | |

| H319 | Causes serious eye irritation. | [1] | |

| H332 | Harmful if inhaled. | [1] | |

| H335 | May cause respiratory irritation. | [1] | |

| Precautionary Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | - | |

| P310 | Immediately call a POISON CENTER or doctor/physician. | [1] |

Experimental Protocols and Synthesis

Proposed Synthesis Methodology:

A likely synthesis of this compound involves the reaction of ethyl cyanoacetate with elemental sulfur and a source of ammonia , often in the presence of a basic catalyst such as morpholine or triethylamine in a solvent like ethanol. This method, known as the Gewald reaction for the synthesis of 2-aminothiophenes, can be adapted for the synthesis of thioamides from active methylene compounds.

General Experimental Protocol (Hypothetical):

-

To a stirred mixture of ethyl cyanoacetate (1 equivalent) and elemental sulfur (1 equivalent) in ethanol, add a basic catalyst (e.g., morpholine, 1.2 equivalents) dropwise at a controlled temperature (e.g., 40-50 °C).

-

Introduce a source of ammonia, such as a solution of ammonia in ethanol or by bubbling ammonia gas through the reaction mixture.

-

Stir the reaction mixture at a specified temperature (e.g., room temperature or gentle heating) for a period determined by reaction monitoring (e.g., by TLC).

-

Upon completion, the reaction mixture is typically cooled, and the product may precipitate.

-

The crude product is collected by filtration.

-

Purification is achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Logical Workflow for Proposed Synthesis:

Caption: Proposed one-pot synthesis workflow.

Reactivity and Applications in Heterocyclic Synthesis

This compound is a valuable intermediate in organic synthesis due to its two reactive functional groups: the thioamide and the ethyl ester. The active methylene group adjacent to the ester is also reactive. This combination allows it to be a versatile precursor for the synthesis of a variety of heterocyclic compounds, particularly those containing nitrogen and sulfur.

General Reaction Pathway:

The thioamide moiety can react with α-halocarbonyl compounds or other bifunctional electrophiles to form five- or six-membered heterocyclic rings such as thiazoles, pyrimidines, and thiadiazines. The ester group can be involved in cyclization reactions through condensation with other nucleophiles.

Logical Relationship for Heterocycle Synthesis:

Caption: General pathways for heterocycle synthesis.

Spectroscopic Data

While specific spectroscopic data for this compound is not publicly available in detail, commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data.[3] For reference, the expected characteristic signals are outlined below.

Expected ¹H-NMR Signals (in CDCl₃):

-

Triplet around 1.2-1.4 ppm (3H, -CH₃ of ethyl group).

-

Quartet around 4.1-4.3 ppm (2H, -CH₂- of ethyl group).

-

Singlet around 3.5-3.7 ppm (2H, -CH₂- adjacent to the ester).

-

Broad singlets for the -NH₂ protons, which may be solvent and concentration-dependent.

Expected IR Absorption Bands (cm⁻¹):

-

~3300-3100: N-H stretching of the amino group.

-

~2980: C-H stretching of alkyl groups.

-

~1730: C=O stretching of the ester group.

-

~1620: N-H bending.

-

~1300-1400: C=S stretching of the thioamide.

This guide provides a summary of the available technical information for this compound. For detailed analytical data and specific experimental procedures, it is recommended to consult the material safety data sheet (MSDS) and certificate of analysis (CoA) from a commercial supplier.

References

- 1. Buy Ethyl 3-(ethylamino)-3-oxopropanoate | 52070-13-0 [smolecule.com]

- 2. mzCloud – Ethyl 3 2 aminocarbonyl 3 thienyl amino 3 oxopropanoate [mzcloud.org]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 13621-50-6 [sigmaaldrich.com]

- 5. Ethyl 3-amino-3-sulfanylidenepropanoate | C5H9NO2S | CID 2771567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. usbio.net [usbio.net]

An In-depth Technical Guide to the Reaction Mechanisms of Ethyl 3-amino-3-thioxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-3-thioxopropanoate, a versatile bifunctional reagent, holds significant potential in synthetic organic chemistry, particularly in the construction of diverse heterocyclic scaffolds. This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, drawing upon established principles of thioamide and β-keto ester reactivity. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from the well-documented chemistry of analogous β-ketothioamides to present plausible reaction pathways, representative experimental protocols, and potential synthetic applications. The guide is intended to serve as a valuable resource for researchers in drug discovery and development, offering insights into the utility of this reagent for generating novel molecular architectures.

Introduction

This compound (also known as (Ethoxycarbonyl)thioacetamide or Ethyl thiocarbamoylacetate) is a unique building block possessing three key reactive sites: a nucleophilic thioamide, an acidic α-methylene group, and an electrophilic ester carbonyl. This combination of functionalities allows it to participate in a variety of chemical transformations, making it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, including thiazoles, thiophenes, and pyrimidines. This guide will delve into the fundamental reaction mechanisms that govern the reactivity of this compound.

Tautomerism

This compound can exist in tautomeric forms, primarily the thione-enamine and the thiol-imine forms. The equilibrium between these tautomers is influenced by the solvent and pH. The thione-enamine form is generally the most stable.

Core Reaction Mechanisms

The reactivity of this compound is dominated by the interplay of its functional groups. The thioamide moiety provides a soft nucleophilic sulfur atom and a nitrogen atom that can also act as a nucleophile, while the active methylene group is a source of a carbanion.

Reactions involving the Thioamide Group

The thioamide group is a key player in many of the cyclization reactions of this compound.

A classic and widely used method for the synthesis of thiazole rings involves the reaction of a thioamide with an α-halo ketone. In the case of this compound, this reaction is expected to yield 2-amino-4-hydroxy-5-ethoxycarbonylthiazole derivatives.

The proposed mechanism commences with the nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-halo ketone, forming a thioimonium intermediate. This is followed by an intramolecular cyclization via the attack of the thioamide nitrogen onto the ketone carbonyl group. Subsequent dehydration leads to the formation of the aromatic thiazole ring.

An In-depth Technical Guide to Ethyl 3-amino-3-thioxopropanoate Derivatives and Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to derivatives and analogues of Ethyl 3-amino-3-thioxopropanoate. This core scaffold has emerged as a versatile starting material for the synthesis of a wide array of heterocyclic compounds with significant potential in drug discovery, particularly in the development of novel antimicrobial and anticancer agents. This document is intended to serve as a detailed resource, offering structured data, in-depth experimental methodologies, and visual representations of key biological pathways and experimental workflows to facilitate further research and development in this promising area of medicinal chemistry.

Synthesis of Biologically Active Derivatives

This compound is a key building block for the synthesis of various heterocyclic systems, including thiazoles, pyrimidines, and pyrazoles. The presence of a reactive thioamide and an ester functional group allows for a variety of cyclization reactions.

Synthesis of Thiazole Derivatives

A prominent application of this compound is in the Hantzsch thiazole synthesis. This method involves the reaction of the thioamide with an α-haloketone to yield a thiazole ring system. These thiazole derivatives have been investigated for a range of biological activities.

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with antimicrobial and anticancer properties being the most extensively studied.

Antimicrobial Activity

Several derivatives incorporating thiazole and pyrimidine rings have shown promising activity against a range of bacterial and fungal pathogens. The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes, such as FtsZ, a key protein in bacterial cell division.

Table 1: Antimicrobial Activity of Selected Thiazolidine Derivatives

| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) |

| 5d | S. aureus (ATCC 6538) | 37.9 - 113.8 | 57.8 - 118.3 |

| L. monocytogenes (NCTC 7973) | 37.9 - 113.8 | 57.8 - 118.3 | |

| MRSA | 248 - 372 | 372 - 1240 | |

| 5g | T. viride (IAM 5061) | 36.5 | 73.3 |

| 5k | S. aureus (ATCC 6538) | 73.3 | 146.5 |

| Ampicillin | MRSA | 248 - 372 | 372 - 1240 |

| Streptomycin | S. aureus (ATCC 6538) | 43 - 172 | 86 - 344 |

| Bifonazole | T. viride (IAM 5061) | 480 - 640 | 640 - 800 |

| Ketoconazole | T. viride (IAM 5061) | 285 - 475 | 380 - 950 |

Data extracted from a study on 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives.[1]

Anticancer Activity

Pyrazole derivatives synthesized from related precursors have exhibited significant anticancer activity. One notable mechanism is the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase, a key player in cancer cell proliferation and survival signaling pathways.

Table 2: Anticancer Activity of Pyrazole Derivatives Containing a Thiourea Skeleton

| Compound ID | EGFR Kinase IC50 (µM) | MCF-7 Cell Line IC50 (µM) |

| C5 | 0.07 | 0.08 |

| Erlotinib | (positive control) | (not reported) |

Data from a study on pyrazole derivatives as potential EGFR kinase inhibitors.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 1H-Indol-2-yl[5-Aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]methanones

This protocol describes a general method for synthesizing pyrazole derivatives which are analogues to those with reported biological activity.

Materials:

-

1H-Indole-2-carbohydrazide

-

Substituted chalcones

-

Glacial acetic acid

Procedure:

-

Dissolve 1H-Indole-2-carbohydrazide (0.01 mol) in 10 mL of glacial acetic acid in a 250 mL round bottom flask.

-

Add the appropriately substituted chalcone (0.01 mol) to the solution.

-

Reflux the reaction mixture on an oil bath for 12 hours.[3]

-

Monitor the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture and pour it into crushed ice.

-

Filter the resulting precipitate, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified pyrazole derivative.[3]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of a compound against bacterial strains.[3][4][5][6][7]

Materials:

-

Test compound

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth and vortex to create a uniform suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

-

-

Compound Dilution:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the diluted compound.

-

Include a growth control well (inoculum in broth without compound) and a sterility control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

In Vitro Anticancer Activity using the MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[8][9][10][11]

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest cancer cells and seed them into a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]

-

-

Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by these compounds is crucial for their development as therapeutic agents.

Inhibition of Bacterial Cell Division via FtsZ

Certain antibacterial derivatives of this compound are hypothesized to exert their effect by inhibiting the bacterial cell division protein FtsZ. FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, a structure that constricts to divide the bacterial cell. Inhibition of FtsZ polymerization disrupts Z-ring formation, leading to filamentation and eventual cell death.[12]

Caption: Proposed mechanism of antibacterial action via inhibition of FtsZ polymerization.

Inhibition of EGFR Signaling in Cancer

In the context of cancer, certain pyrazole derivatives have been shown to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane receptor that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are critical for cell proliferation, survival, and angiogenesis. By competitively binding to the ATP-binding site of the EGFR kinase domain, these inhibitors block its autophosphorylation and the subsequent activation of downstream signaling, thereby impeding tumor growth.[2]

Caption: Inhibition of the EGFR signaling pathway by pyrazole derivatives.

Conclusion

The this compound scaffold and its derivatives represent a rich source of biologically active compounds with significant therapeutic potential. The synthetic versatility of this core allows for the creation of diverse heterocyclic libraries, which have shown promising antimicrobial and anticancer activities. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore and optimize these compounds for the development of next-generation therapeutics. Future work should focus on expanding the structure-activity relationship studies, elucidating detailed mechanisms of action for a broader range of derivatives, and conducting in vivo efficacy and toxicity studies to translate these promising findings into clinical applications.

References

- 1. promega.com [promega.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

Spectroscopic and Synthetic Profile of Ethyl 3-amino-3-thioxopropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic properties and a plausible synthetic route for Ethyl 3-amino-3-thioxopropanoate. Due to the limited availability of experimental data in public literature, this document leverages established principles of organic chemistry and spectroscopy to offer valuable insights for researchers interested in this molecule. The guide includes predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, a detailed multi-step synthesis protocol, and purification and characterization methodologies. A generalized experimental workflow is also visualized to aid in practical laboratory applications.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known data for similar functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (Ethyl) | 1.2 - 1.4 | Triplet | ~7 |

| CH₂ (Ethyl) | 4.1 - 4.3 | Quartet | ~7 |

| CH₂ (Backbone) | 3.5 - 3.7 | Singlet | - |

| NH₂ | 7.5 - 9.0 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| CH₃ (Ethyl) | ~14 |

| CH₂ (Ethyl) | ~61 |

| CH₂ (Backbone) | ~45 |

| C=O (Ester) | ~170 |

| C=S (Thioamide) | ~205 |

Table 3: Predicted FT-IR Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3100 | Medium-Strong, Broad |

| C-H Stretch (Alkyl) | 3000 - 2850 | Medium |

| C=O Stretch (Ester) | 1750 - 1730 | Strong |

| C=S Stretch (Thioamide) | 1250 - 1020 | Medium-Strong |

| C-O Stretch (Ester) | 1300 - 1000 | Strong |

| C-N Stretch | 1400 - 1200 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 147.04 | Molecular Ion |

| [M-OC₂H₅]⁺ | 102.02 | Loss of ethoxy group |

| [M-C(=S)NH₂]⁺ | 88.02 | Loss of thioamide group |

| [C₂H₅O]⁺ | 45.03 | Ethoxy fragment |

Proposed Synthesis Protocol

A plausible multi-step synthesis for this compound is outlined below. This protocol is based on well-established organic chemistry reactions.

Step 1: Synthesis of Ethyl 3-oxopropanoate

This step involves the Claisen condensation of ethyl acetate.

-

Materials: Sodium ethoxide, ethyl acetate, diethyl ether (anhydrous), hydrochloric acid (1M).

-

Procedure:

-

A solution of sodium ethoxide in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous ethyl acetate is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux for 2-3 hours.

-

After cooling to room temperature, the mixture is acidified with 1M hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude ethyl 3-oxopropanoate.

-

Step 2: Synthesis of this compound

This step involves the reaction of the β-keto ester with a source of ammonia and a thionating agent. A common approach is the use of Lawesson's reagent or phosphorus pentasulfide in the presence of an ammonia source.

-

Materials: Ethyl 3-oxopropanoate, Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide], ammonium chloride, triethylamine, toluene (anhydrous).

-

Procedure:

-

To a stirred solution of ethyl 3-oxopropanoate and ammonium chloride in anhydrous toluene, triethylamine is added at room temperature.

-

Lawesson's reagent is then added portion-wise to the reaction mixture.

-

The mixture is heated to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove any solid byproducts.

-

The filtrate is washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

Purification and Characterization

-

Purification: The crude product can be purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: The structure and purity of the final compound should be confirmed using the following analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the proton and carbon framework of the molecule.

-

FT-IR Spectroscopy: To identify the key functional groups.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Elemental Analysis: To confirm the elemental composition.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound.

Ethyl 3-amino-3-thioxopropanoate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-amino-3-thioxopropanoate, a versatile reagent in organic synthesis, requires careful handling and storage to maintain its integrity and ensure experimental success. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on available safety data and supplier information.

Core Stability Profile

This compound is generally considered stable under recommended storage temperatures and pressures.[1] However, its stability can be compromised by exposure to certain conditions, leading to degradation. Key factors influencing its stability include temperature, light, and the presence of incompatible materials.

Recommended Storage Conditions

To ensure the long-term stability of this compound, it is imperative to adhere to specific storage guidelines. The following table summarizes the recommended storage conditions collated from various suppliers.

| Parameter | Recommended Condition | Source |

| Temperature | Store in a cool, dry place. Recommendations range from room temperature to 4°C. | [1][2][3] |

| Atmosphere | Store in a tightly-closed container. | [1] |

| Light | Protect from light. | [3] |

| Ventilation | Store in a well-ventilated area. | [1] |

| Incompatible Materials | Away from strong oxidizing agents. | [1] |

| Ignition Sources | Keep away from sources of ignition. | [1] |

Incompatibility and Hazardous Decomposition

Contact with strong oxidizing agents should be strictly avoided as it can lead to adverse reactions.[1] Furthermore, dust generation should be minimized.[1]

Upon thermal decomposition or combustion, this compound may produce hazardous byproducts, including:

-

Carbon oxides

-

Nitrogen oxides

-

Sulfur oxides[1]

Logical Flow of Storage and Stability

The following diagram illustrates the relationship between appropriate and inappropriate storage conditions and the resulting state of this compound.

Experimental Protocols for Stability Assessment

-

Forced Degradation Studies: Exposing the compound to stress conditions such as heat, light, humidity, and oxidizing agents to identify potential degradation products and pathways.

-

Chromatographic Analysis: Utilizing techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector (e.g., UV, MS) to separate and quantify the parent compound and any degradation products over time.

-

Long-Term and Accelerated Stability Studies: Storing the compound under controlled temperature and humidity conditions (e.g., as per ICH guidelines for pharmaceuticals) and monitoring its purity and degradation at specific time points.

Researchers should develop and validate a specific analytical method for this compound to accurately assess its stability under their specific laboratory conditions.

Handling and Safety Precautions

When handling this compound, it is essential to follow standard laboratory safety procedures. This includes:

-

Avoiding contact with skin, eyes, and clothing.[1]

-

Using the compound in a well-ventilated area or under a fume hood.[1]

-

Wearing appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.[1]

-

Washing hands thoroughly after handling.[1]

In case of exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.[1]

Disclaimer: This guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive risk assessment. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.

References

Physical and chemical properties of "Ethyl 3-amino-3-thioxopropanoate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-3-thioxopropanoate, a thioamide derivative of ethyl 3-aminopropanoate, presents a molecule of interest for further investigation in medicinal chemistry and drug development. Its structural similarity to biologically active compounds and the known pharmacological properties of the thioamide functional group suggest potential for diverse therapeutic applications. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, alongside projected experimental protocols for its synthesis and characterization. Due to a notable absence of direct experimental data in publicly accessible literature, this guide leverages data from structurally analogous compounds and general principles of organic chemistry to provide a foundational resource for researchers.

Introduction

This compound (CAS No. 13621-50-6) is an organic compound featuring both an ethyl ester and a primary thioamide functional group. The thioamide moiety is a bioisostere of the amide group and is known to confer unique physicochemical and biological properties to molecules. Thioamide-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2] This suggests that this compound could serve as a valuable building block or lead compound in drug discovery programs. This document aims to consolidate the available information and provide a predictive framework for the experimental investigation of this compound.

Physical and Chemical Properties

While specific experimentally determined data for this compound is limited, a combination of vendor information and computational predictions allows for the compilation of its key properties.

General Properties

| Property | Value | Source |

| CAS Number | 13621-50-6 | [3][4] |

| Molecular Formula | C₅H₉NO₂S | [3][4] |

| Molecular Weight | 147.20 g/mol | [4] |

| Physical Form | Solid | |

| Appearance | Pale-yellow to Yellow (predicted) | |

| Storage Temperature | Refrigerator (2-8 °C) or -20°C |

Predicted Physicochemical Data

| Property | Predicted Value | Source |

| pKa | 12.71 ± 0.29 | [3] |

| LogP | 0.2257 | [4] |

| Topological Polar Surface Area (TPSA) | 52.3 Ų | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Rotatable Bonds | 3 | [4] |

Note: The melting point, boiling point, and specific solubility of this compound have not been reported in the reviewed literature. It is recommended that these values be determined experimentally.

Experimental Protocols

The following sections outline detailed, albeit predictive, methodologies for the synthesis and characterization of this compound based on established organic chemistry principles and procedures for analogous compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the thionation of the corresponding amide, ethyl 3-amino-3-oxopropanoate. Lawesson's reagent is a common and effective thionating agent for this transformation.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

Ethyl 3-amino-3-oxopropanoate

-

Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide)

-

Anhydrous Toluene

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-amino-3-oxopropanoate (1 equivalent) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Characterization Methods

Protocol:

-

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values.

Predicted Spectral Data:

While experimental spectra are unavailable, predictions can be made based on the structure:

-

¹H NMR: Expect signals for the ethyl group (a triplet and a quartet), the methylene group adjacent to the thioamide, and the amino protons.

-

¹³C NMR: Expect signals for the carbons of the ethyl group, the methylene carbon, the ester carbonyl carbon, and the thioamide carbon.

Protocol:

-

Prepare a sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

-

Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Expected Characteristic Peaks:

-

N-H stretching vibrations (around 3300-3100 cm⁻¹)

-

C=O stretching of the ester (around 1730 cm⁻¹)

-

C=S stretching of the thioamide (around 1200-1050 cm⁻¹)

Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

Expected Result:

-

The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound (147.20 g/mol ).

Caption: General workflow for synthesis and characterization.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence of the biological activity of this compound is not currently available. However, the presence of the thioamide functional group allows for informed speculation on its potential pharmacological roles.

Thioamides are known to interact with various biological targets. For instance, some thioamides act as inhibitors of enzymes such as urease and carbonic anhydrase. Others have shown potential as anticancer agents by inducing apoptosis or inhibiting cell proliferation. The thioamide sulfur atom can also act as a hydrogen bond acceptor and participate in metal chelation, which could be relevant for enzymatic inhibition.

Given the structural simplicity of this compound, it is more likely to serve as a versatile scaffold for the synthesis of more complex, biologically active molecules. Researchers could utilize the reactive handles of the amino, thioamide, and ester groups to build a library of derivatives for screening against various therapeutic targets.

Caption: Hypothetical signaling pathway modulation by thioamides.

Conclusion

This compound is a chemical entity with untapped potential in the realm of drug discovery and development. While a comprehensive experimental profile of this compound is yet to be established, this technical guide provides a solid foundation for researchers by outlining its predicted properties and offering detailed, plausible experimental protocols for its synthesis and characterization. The exploration of this and similar thioamide-containing molecules could lead to the discovery of novel therapeutic agents with unique mechanisms of action. Further experimental investigation is highly encouraged to validate the predictions made herein and to fully elucidate the chemical and biological profile of this compound.

Safety Information

Based on information for similar compounds, this compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

References

Structural Elucidation of Ethyl 3-amino-3-thioxopropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of Ethyl 3-amino-3-thioxopropanoate (CAS No. 13621-50-6). Due to the limited availability of published experimental data for this specific compound, this document presents a detailed analysis based on predicted spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, a plausible experimental protocol for its synthesis is outlined, adapted from established general methodologies for the preparation of β-keto thioamides. This guide serves as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related molecules.

Chemical Identity and Physical Properties

This compound is a bifunctional organic compound containing both an ethyl ester and a primary thioamide group. Its structure suggests potential for diverse chemical reactivity and utility as a building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 13621-50-6 | ChemScene[1] |

| Molecular Formula | C₅H₉NO₂S | ChemScene[1] |

| Molecular Weight | 147.20 g/mol | ChemScene[1] |

| Appearance | Pale-yellow to Yellow Solid or liquid | Sigma-Aldrich |

| Storage | 4°C, protect from light | ChemScene[1] |

Predicted Spectroscopic Data for Structural Elucidation

The following sections detail the predicted spectroscopic data for this compound, which are essential for its structural confirmation. These predictions are generated based on established principles of spectroscopy and computational models.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for identifying the hydrogen environments in a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals corresponding to the ethyl group, the methylene protons adjacent to the thioamide, and the amino protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |

| ~3.8 | Singlet | 2H | -CO-CH₂ -CS- |

| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~7.5 - 8.5 | Broad Singlet | 2H | -CS-NH₂ |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon atoms in the molecule. The predicted ¹³C NMR spectrum is expected to show five distinct signals.

| Chemical Shift (δ) ppm | Assignment |

| ~14 | -O-CH₂-CH₃ |

| ~55 | -CO-CH₂ -CS- |

| ~62 | -O-CH₂ -CH₃ |

| ~170 | C =O (Ester) |

| ~205 | C =S (Thioamide) |

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for the N-H, C=O, and C=S functional groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Strong, Broad | N-H Stretch (Thioamide) |

| ~2980 | Medium | C-H Stretch (Aliphatic) |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1620 | Medium | N-H Bend (Thioamide) |

| 1400 - 1200 | Medium-Strong | C=S Stretch (Thioamide) |

| ~1180 | Strong | C-O Stretch (Ester) |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.

| m/z | Predicted Fragment |

| 147 | [M]⁺ (Molecular Ion) |

| 114 | [M - SH]⁺ |

| 102 | [M - OCH₂CH₃]⁺ |

| 74 | [CH₂CSNH₂]⁺ |

| 45 | [OCH₂CH₃]⁺ |

Experimental Protocols

This section outlines a plausible synthesis route and general protocols for the spectroscopic analysis of this compound.

Synthesis of this compound

A common method for the synthesis of primary thioamides is the thionation of the corresponding amide using a thionating agent such as Lawesson's reagent.[2] A plausible two-step synthesis of this compound would involve the initial formation of the corresponding β-keto amide, followed by thionation.

Step 1: Synthesis of Ethyl 3-amino-3-oxopropanoate

-

To a solution of ethyl cyanoacetate (1 equivalent) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., sodium ethoxide).

-

Cool the reaction mixture in an ice bath.

-

Slowly bubble ammonia gas through the solution or add a solution of ammonia in ethanol.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-amino-3-oxopropanoate.

Step 2: Thionation to this compound

-

Dissolve the crude ethyl 3-amino-3-oxopropanoate (1 equivalent) in a dry, inert solvent such as toluene or tetrahydrofuran (THF).

-

Add Lawesson's reagent (0.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.

Spectroscopic Characterization Protocols

3.2.1. NMR Spectroscopy

-

Prepare a solution of the purified compound (~5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra using appropriate software to obtain chemical shifts (δ), coupling constants (J), and integration values.

3.2.2. Infrared (IR) Spectroscopy

-

Acquire the IR spectrum of the purified compound using either a neat sample (for liquids) or a KBr pellet/ATR setup (for solids) on an FT-IR spectrometer.

-

Record the spectrum over a standard range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.2.3. Mass Spectrometry (MS)

-

Introduce a dilute solution of the purified compound into the mass spectrometer, typically using a direct infusion or a GC/LC interface.

-

Acquire the mass spectrum using an appropriate ionization technique (e.g., electron ionization - EI, or electrospray ionization - ESI).

-

Analyze the resulting spectrum to determine the molecular weight and identify the major fragment ions.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the characterization of this compound.

Caption: Molecular Structure of this compound.

Caption: General Experimental Workflow for Characterization.

Conclusion

This technical guide provides a foundational understanding of the structural characteristics of this compound based on predicted spectroscopic data. The outlined synthetic and analytical protocols offer a practical framework for researchers to produce and characterize this compound. Further experimental validation is necessary to confirm the predicted data and fully explore the chemical properties and potential applications of this molecule in various fields, including medicinal chemistry and materials science.

References

Technical Overview: Physicochemical Properties of Ethyl 3-amino-3-thioxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for Ethyl 3-amino-3-thioxopropanoate, a compound of interest in various chemical synthesis applications. The following sections detail its fundamental molecular properties.

Molecular Identity and Weight

This compound is an organic compound classified as a thioamide and an ester. Accurate determination of its molecular formula and weight is fundamental for all quantitative experimental work, including reaction stoichiometry and solution preparation.

The key molecular properties are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C₅H₉NO₂S | [1][2][3] |

| Molecular Weight | 147.20 g/mol | [1][2] |

| CAS Number | 13621-50-6 | [1][2][4] |

Methodological Approach

Experimental Protocols

The determination of the molecular formula and weight for a known compound like this compound is typically not presented as a novel experimental protocol. Instead, these values are derived from:

-

Computational Chemistry: Standard algorithms calculate the molecular weight based on the established atomic weights of the constituent atoms (Carbon, Hydrogen, Nitrogen, Oxygen, Sulfur) in the molecular formula.[2]

-

Database Verification: The properties are confirmed by referencing established chemical databases such as PubChem, ChemScene, and commercial supplier catalogs, which aggregate data from various sources.[1][2][3][4]

For novel substance identification, techniques like mass spectrometry would be employed for experimental determination of the molecular weight, and elemental analysis would be used to confirm the empirical formula. However, for a well-documented compound like this, computational and database-derived values are standard.

Logical Data Relationship

The following diagram illustrates the direct relationship between the compound's nomenclature and its primary molecular identifiers.

References

Unveiling the Many Names of Ethyl 3-amino-3-thioxopropanoate: A Technical Guide

For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This guide provides a comprehensive overview of the synonyms, associated data, and structural relationships for the compound "Ethyl 3-amino-3-thioxopropanoate." Understanding these alternative nomenclatures is crucial for efficient literature searches and clear communication within the scientific community.

Chemical Identity and Synonyms

This compound is a chemical compound with the molecular formula C₅H₉NO₂S.[1] It is most commonly identified by its CAS number, 13621-50-6.[1][2][3][4][5] In chemical literature and databases, it is referred to by a variety of synonyms. These alternative names are crucial for researchers to locate all relevant data on this compound.

A summary of the key identifiers and synonyms is presented in the table below.

| Identifier Type | Identifier | Source |

| CAS Number | 13621-50-6 | [1][2][3][4][5] |

| Molecular Formula | C₅H₉NO₂S | [1][2][5] |

| Molecular Weight | 147.20 g/mol | [1][5] |

| IUPAC Name | ethyl 3-amino-3-sulfanylidenepropanoate | [5] |

| Synonym | THIOCARBAMOYL ACETIC ACID ETHYL ESTER | [1][2][3] |

| Synonym | (Ethoxycarbonyl)thioacetamide | [2] |

| Synonym | alpha-Ethoxycarbonylthioacetamide | [2] |

| Synonym | Ethyl thiocarbamoylacetate | [2] |

| Synonym | KRO-02569 | [4] |

| InChI | InChI=1S/C5H9NO2S/c1-2-8-5(7)3-4(6)9/h2-3H2,1H3,(H2,6,9) | [2][5] |

| Canonical SMILES | CCOC(=O)CC(=S)N | [2] |

Physicochemical Data

A collection of computed and experimental properties for this compound is provided below. These values are essential for predicting the behavior of the compound in various experimental settings.

| Property | Value | Source |

| pKa (Predicted) | 12.71 ± 0.29 | [2] |

| TPSA | 52.32 | [1] |

| LogP | 0.2257 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 3 | [1] |

| Physical Form | Pale-yellow to Yellow Solid or liquid | |

| Storage Temperature | Refrigerator |

Experimental Protocols

Visualization of Synonym Relationships

To clarify the relationships between the primary name and its various synonyms, the following diagram has been generated.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrimidines Using Ethyl 3-amino-3-thioxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidines are a fundamental class of heterocyclic compounds that form the backbone of nucleic acids and are integral to a vast array of biological processes. Their derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties. This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrimidines utilizing Ethyl 3-amino-3-thioxopropanoate as a key building block. This versatile precursor offers a straightforward and efficient route to novel 4-thioxopyrimidine derivatives, which are valuable scaffolds for the development of targeted therapeutics, particularly kinase inhibitors.

Principle of the Reaction

The synthesis of the pyrimidine ring from this compound involves a cyclocondensation reaction. This process relies on the reaction of the C-C-S-N backbone of the thioamide ester with a suitable one or two-carbon building block containing the remaining nitrogen atom required for the pyrimidine ring. A common and effective method involves the reaction with a source of formamidine or a related C1N2 synthon, leading to the formation of a 4-thioxo-1,4-dihydropyrimidine-5-carboxylic acid ethyl ester derivative. The thioamide functionality of the starting material directs the formation of the 4-thioxopyrimidine core, a feature known to be important for the biological activity of many kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate

This protocol details the synthesis of a key pyrimidine intermediate, Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate, through the cyclocondensation of this compound with cyanamide.

Materials:

-

This compound (1.0 eq)

-

Cyanamide (1.2 eq)

-

Sodium ethoxide (1.5 eq)

-

Anhydrous Ethanol

-

Diethyl ether

-

Hydrochloric acid (1 M)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Add sodium ethoxide to the solution and stir for 15 minutes at room temperature.

-

To this mixture, add a solution of cyanamide in anhydrous ethanol dropwise over 30 minutes.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Dissolve the residue in water and acidify to pH 5-6 with 1 M hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold diethyl ether.

-

The crude product is then recrystallized from ethanol to afford pure Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry, as well as by melting point determination.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate.

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Cyanamide |

| Product | Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate |

| Reaction Time | 6 - 8 hours |

| Yield | 75 - 85% |

| Purity (by HPLC) | >98% |

| Melting Point | 210-212 °C |

Visualizations

Logical Relationship: Synthetic Pathway

Ethyl 3-amino-3-thioxopropanoate: A Versatile Precursor in Medicinal Chemistry for the Synthesis of Bioactive Heterocycles

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Ethyl 3-amino-3-thioxopropanoate as a key precursor in the synthesis of medicinally relevant heterocyclic compounds. This versatile building block offers a straightforward and efficient route to a variety of privileged scaffolds in drug discovery, including thiophenes, thiazoles, and pyrimidines, which have demonstrated significant potential as anticancer and antimicrobial agents.

Introduction: The Role of this compound in Heterocyclic Synthesis

This compound is a bifunctional molecule containing a thioamide and an ethyl ester group. This unique arrangement of functional groups makes it an ideal starting material for various cyclization reactions to construct five- and six-membered heterocyclic rings. The thioamide moiety provides a reactive nucleophilic sulfur and nitrogen, while the ester group can participate in condensation reactions or be modified post-cyclization. Its utility is particularly prominent in well-established multicomponent reactions like the Gewald synthesis of thiophenes and the Hantzsch synthesis of thiazoles.

Applications in Medicinal Chemistry

Derivatives synthesized from this compound have shown a broad spectrum of biological activities, making this precursor highly valuable in drug discovery programs.

Anticancer Agents

Heterocyclic compounds derived from this compound have demonstrated potent anticancer activity through various mechanisms of action, including the inhibition of key signaling pathways involved in tumor growth and proliferation.

-

Thiazole Derivatives as Kinase Inhibitors: Thiazole-containing compounds have been shown to inhibit protein kinases crucial for cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] Inhibition of VEGFR-2 blocks angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3][4]

-

Induction of Apoptosis: Many thiazole and thiophene derivatives synthesized from this precursor induce programmed cell death (apoptosis) in cancer cells.[5][6][7][8] This is often achieved by modulating the expression of key apoptotic proteins, such as the Bcl-2 family, and activating caspases.

-

Cell Cycle Arrest: Certain derivatives have been found to arrest the cell cycle at different phases, such as G1 and G2/M, preventing cancer cell division and proliferation.[5]

Antimicrobial Agents

The increasing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Heterocycles derived from this compound have emerged as promising candidates with activity against a range of pathogenic bacteria and fungi.

-

Thiophene Derivatives as Bacterial Enzyme Inhibitors: Substituted thiophenes have shown potent antibacterial activity by targeting essential bacterial enzymes. For instance, some derivatives have been found to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[9]

-

Disruption of Bacterial Cell Integrity: The mechanism of action for some thiophene derivatives involves increasing the permeability of the bacterial cell membrane, leading to cell death.[10]

-

Inhibition of Bacterial Cell Division: Certain pyrimidine derivatives have been shown to inhibit FtsZ polymerization, a key step in bacterial cell division.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data for representative compounds synthesized from this compound and its analogs.

Table 1: Synthesis Yields and Physicochemical Data

| Compound Class | Specific Derivative Example | Synthesis Method | Yield (%) | Melting Point (°C) | Reference |

| Thiophene | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Gewald Synthesis | 70-85 | 118-119 | [9] |

| Thiazole | 3-(4-acetamidophenyl)-2-phenylimino-thiazolidine-4-one | Hantzsch-type cyclization | 68 | 139-140 | [13] |

| Pyrimidine | Ethyl 6-ethoxy-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Biginelli-type reaction | Not Specified | 152 | [14] |

Table 2: Anticancer Activity Data (IC₅₀ values in µM)

| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiazole | Compound 4d (a 3-nitrophenylthiazolyl derivative) | MDA-MB-231 (Breast) | 1.21 | [5] |

| Thiazole | Compound 5b (a thiazole-naphthalene derivative) | MCF-7 (Breast) | 0.48 | [5] |

| Thiazole | Compound 5c | Hela (Cervical) | 0.0006 | [6] |

| Thiazole | Compound 5f | KF-28 (Ovarian) | 0.006 | [6] |

| Thiadiazole | Compound 7b | MCF-7 (Breast) | 6.13 | [2] |

| Thiazole | Compound 4c | MCF-7 (Breast) | 2.57 | [7] |

| Thiazole | Compound 4c | HepG2 (Liver) | 7.26 | [7] |

Table 3: VEGFR-2 Kinase Inhibitory Activity

| Compound Class | Derivative | IC₅₀ against VEGFR-2 (nM) | Reference |

| Thiazole | Compound 4d | Not specified (good inhibition) | [1] |

| Thiadiazole | Compound 7b | 40.65 | [2] |

| Thiadiazole | Compound 13b | 41.51 | [15] |

Table 4: Antimicrobial Activity Data (MIC values in µg/mL)

| Compound Class | Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Thiophene | Compound S1 | Staphylococcus aureus | 0.81 (µM/ml) | [12] |

| Thiophene | Compound S1 | Escherichia coli | 0.81 (µM/ml) | [12] |

| Thiophene | Compound S4 | Candida albicans | 0.91 (µM/ml) | [12] |

| Thiophene | Analogue 5a | Gram-positive/negative bacteria | 3.125-6.25 | [9] |

| Thiophene | Spiro-indoline-oxadiazole 17 | Clostridium difficile | 2-4 | [8] |

Experimental Protocols

General Synthesis of 2-Aminothiophene Derivatives (Gewald Reaction)

This protocol describes a general procedure for the synthesis of 2-aminothiophenes from this compound (or related active methylene compounds), an aldehyde or ketone, and elemental sulfur.

Materials:

-

Aldehyde or ketone (1.0 eq)

-

This compound (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Base (e.g., morpholine, triethylamine, or diethylamine) (catalytic amount)

-

Solvent (e.g., ethanol, methanol, or DMF)

-

Ice bath

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve the aldehyde or ketone and this compound in the chosen solvent.

-

Add the elemental sulfur to the mixture.

-

Add a catalytic amount of the base to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for the time required for the reaction to complete (monitor by TLC).

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid product by filtration, wash with cold solvent, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiophene derivative.

General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)

This protocol outlines the synthesis of 2-aminothiazoles by the reaction of this compound (acting as a thioamide) with an α-haloketone.

Materials:

-

α-Haloketone (e.g., α-bromoacetophenone) (1.0 eq)

-

This compound (1.0 eq)

-

Solvent (e.g., ethanol, isopropanol)

-

Reflux apparatus

-

Stirring apparatus

Procedure:

-

Dissolve the α-haloketone and this compound in the solvent in a round-bottom flask.

-

Heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired 2-aminothiazole derivative.

General Synthesis of 2-Thioxopyrimidine Derivatives

This protocol describes the synthesis of 2-thioxopyrimidines via the condensation of this compound with a suitable three-carbon synthon, such as an α,β-unsaturated ketone or a β-dicarbonyl compound, in the presence of a base.

Materials:

-

This compound (1.0 eq)

-

1,3-Dicarbonyl compound or α,β-unsaturated ketone (1.0 eq)

-

Base (e.g., sodium ethoxide, potassium carbonate)

-

Solvent (e.g., ethanol)

-

Reflux apparatus

-

Stirring apparatus

Procedure:

-

To a solution of the base in the solvent, add the 1,3-dicarbonyl compound or α,β-unsaturated ketone.

-

Add this compound to the reaction mixture.

-

Heat the mixture to reflux and stir for the required duration (monitor by TLC).

-

After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

-

Collect the precipitated product by filtration, wash with water and a cold solvent.

-

Purify the crude product by recrystallization.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and mechanisms of action of bioactive molecules derived from this compound.

Caption: Anticancer mechanisms of thiazole derivatives.

Caption: Antimicrobial mechanisms of thiophene derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 11. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. merckmillipore.com [merckmillipore.com]

- 13. researchgate.net [researchgate.net]

- 14. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Multi-component Reactions Involving Ethyl 3-amino-3-thioxopropanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 3-amino-3-thioxopropanoate as a versatile building block in several powerful multi-component reactions (MCRs). The protocols detailed herein offer robust starting points for the synthesis of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The unique bifunctionality of this compound, possessing both a nucleophilic thioamide and an electrophilic ester group, enables its participation in various cyclocondensation reactions to afford highly substituted thiazoles, dihydropyrimidinethiones, and thiophenes.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of the thiazole ring. In this two-component reaction, which can be considered a subset of MCRs, this compound acts as the thioamide component, reacting with an α-haloketone to furnish highly substituted 2-aminothiazole derivatives. The amino group of the product is derived from the thioamide, and the ester group from this compound is retained as a key functional handle for further derivatization.

Reaction Scheme:

Experimental Protocol: Synthesis of Ethyl 2-amino-4-arylthiazole-5-carboxylate

Materials:

-

This compound

-

Substituted 2-bromoacetophenone (or other α-haloketone)

-

Ethanol

-

Sodium Bicarbonate

-

Standard laboratory glassware with reflux condenser and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired α-haloketone (e.g., 2-bromoacetophenone, 1.0 mmol) in ethanol (15 mL).

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration, wash with cold water, and dry.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.

Quantitative Data:

| Entry | α-Haloketone | Product | Reaction Time (h) | Yield (%) |

| 1 | 2-Bromoacetophenone | Ethyl 2-amino-4-phenylthiazole-5-carboxylate | 3 | ~85-95 |

| 2 | 2-Chloro-4'-fluoroacetophenone | Ethyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate | 4 | ~80-90 |

| 3 | 3-Bromopentan-2,4-dione | Ethyl 2-amino-4-acetyl-5-methylthiazole-5-carboxylate | 2.5 | ~82-92 |

Note: Yields are representative and may vary based on the specific substrate and reaction conditions.

Experimental Workflow Diagram:

Caption: Workflow for the Hantzsch Thiazole Synthesis.

Biginelli-like Reaction for Dihydropyrimidinethione Synthesis